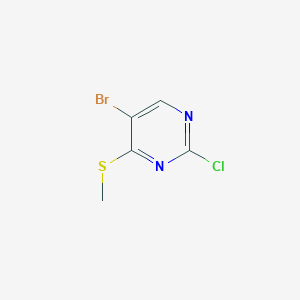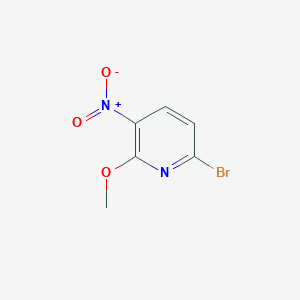![molecular formula C6H3BrN2S B1279958 6-Bromothieno[2,3-d]pyrimidine CAS No. 60703-80-2](/img/structure/B1279958.png)
6-Bromothieno[2,3-d]pyrimidine
Overview
Description
6-Bromothieno[2,3-d]pyrimidine is a heterocyclic organic compound that has garnered significant attention due to its unique chemical properties and potential biological applications. This compound is a versatile building block in organic synthesis and has been extensively researched in the fields of medicinal chemistry, drug discovery, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromothieno[2,3-d]pyrimidine typically involves multiple steps. One common method starts with the Gewald reaction, which produces 2-aminothiophenes. These intermediates undergo pyrimidone formation, followed by bromination and chlorination to yield the final product . The process can be summarized as follows:
Gewald Reaction: An aldehyde or ketone is condensed with an activated nitrile in the presence of a sulfur source to produce 2-aminothiophenes.
Pyrimidone Formation: The 2-aminothiophenes are then converted into pyrimidones.
Bromination: The pyrimidones are brominated to introduce the bromine atom.
Chlorination: Finally, chlorination is performed to obtain this compound.
Industrial Production Methods: For industrial-scale production, the process is optimized to be practical, robust, and scalable. The method involves using cheap bulk chemicals and standard laboratory equipment, allowing for an overall yield of 49% without the need for chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: 6-Bromothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include phosphorus oxychloride and ammonium formate.
Oxidation and Reduction Reactions: These reactions are less common but can be performed under specific conditions.
Major Products: The major products formed from these reactions depend on the reagents and conditions used. For example, using phosphorus oxychloride can yield 6-bromo-4-chlorothieno[2,3-d]pyrimidine .
Scientific Research Applications
6-Bromothieno[2,3-d]pyrimidine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for synthesizing various therapeutic agents, such as antimicrobial, antifungal, and antiviral compounds.
Drug Discovery: The compound is utilized in the development of kinase inhibitors and other bioactive molecules.
Materials Science: Its unique chemical properties make it valuable in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 6-Bromothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can act as an adenosine A2A receptor antagonist, which is relevant in the treatment of Parkinson’s disease . Additionally, it can inhibit enzymes such as PI3K, which plays a role in cancer therapy .
Comparison with Similar Compounds
- 4-Chloro-6-bromothieno[3,2-d]pyrimidine
- 7-Bromo-4-chloropyrido[3,2-d]pyrimidine
- 5-Bromo-2-chloro-4-(dimethylamino)pyrimidine
- 6-Amino-3-bromo-4-chloropyrazolo[3,4-d]pyrimidine
Uniqueness: 6-Bromothieno[2,3-d]pyrimidine stands out due to its favorable biopharmaceutical profile and structural similarity to purines, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
6-bromothieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQQNRDRMMVUQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=NC=NC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10484438 | |
| Record name | 6-Bromothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60703-80-2 | |
| Record name | 6-Bromothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of these 6-bromothieno[2,3-d]pyrimidine derivatives and how does it relate to their potential as anti-parasitic agents?
A1: The research focuses on the synthesis and evaluation of this compound derivatives as inhibitors of DHFR. DHFR is an enzyme essential for the synthesis of tetrahydrofolic acid, a cofactor required for the synthesis of purines, thymidylate, and several amino acids. [] By inhibiting DHFR, these compounds disrupt folate metabolism, ultimately hindering DNA synthesis and cell division in target organisms. This mechanism is particularly relevant for targeting parasites like Pneumocystis carinii and Toxoplasma gondii, which rely heavily on their own DHFR for survival and proliferation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


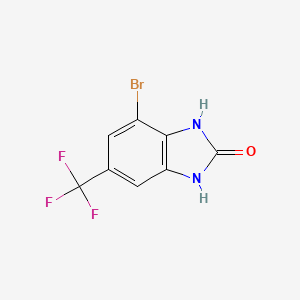
![8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B1279879.png)
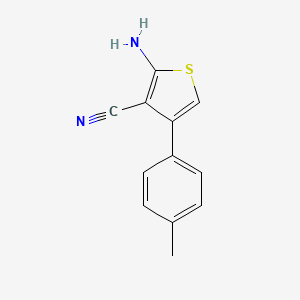
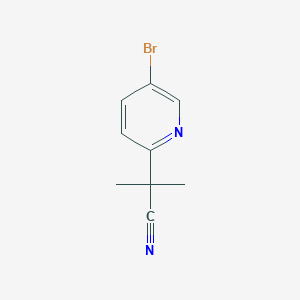

![5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B1279890.png)


![3-[(6-AMINO-3-PYRIDAZINYL)METHYL]BENZOIC ACID METHYL ESTER](/img/structure/B1279894.png)

